1-(2,4-Difluorophenyl)pentan-1-one

Description

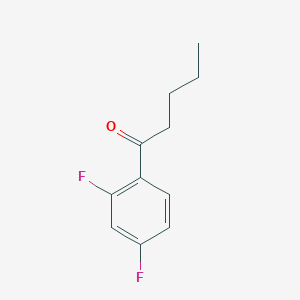

1-(2,4-Difluorophenyl)pentan-1-one is a fluorinated aromatic ketone with the molecular formula C₁₁H₁₂F₂O and a molecular weight of 198.21 g/mol. The compound features a pentan-1-one backbone substituted at the phenyl ring with fluorine atoms at the 2- and 4-positions. Fluorine substituents significantly influence the compound’s electronic properties, enhancing its utility as an intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is governed by the electron-withdrawing effects of fluorine, which direct electrophilic substitution reactions and stabilize intermediates during synthetic processes .

Properties

IUPAC Name |

1-(2,4-difluorophenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOCMLUIEPUEGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4-Difluorophenyl)pentan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,4-difluorobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-Difluorophenyl)pentan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)pentan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Electronic Differences

The following compounds share structural similarities with 1-(2,4-Difluorophenyl)pentan-1-one but differ in substituent type, position, or backbone:

Key Observations:

- Fluorine Positional Effects : The 2,4-difluoro substitution pattern in this compound creates a meta-directing electronic environment, favoring regioselectivity in subsequent reactions compared to the 3,4-difluoro isomer .

- Halogen vs.

- Non-Fluorinated Analog: Valerophenone lacks fluorine’s electron-withdrawing effects, making it less reactive in electrophilic aromatic substitution but simpler to synthesize .

Biological Activity

1-(2,4-Difluorophenyl)pentan-1-one is a chemical compound that has garnered attention for its potential biological activities. The presence of difluorinated phenyl groups in its structure may enhance its reactivity and interaction with biological targets. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H12F2O. The difluorophenyl group significantly influences its chemical behavior, including its solubility and binding affinity to various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The fluorine atoms can enhance the compound's binding affinity, potentially modulating various biochemical pathways. This interaction may lead to alterations in enzyme activity or receptor signaling, affecting cellular processes such as metabolism and gene expression.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in managing inflammatory diseases.

Neuroprotective Potential

Recent studies have explored the neuroprotective effects of this compound. It has shown promise in stabilizing microtubules and preventing neuronal degeneration in models of neurodegenerative diseases . The compound's ability to normalize microtubule structure suggests a mechanism that could mitigate tau-related pathologies.

Study 1: Antimicrobial Activity

A study conducted on various bacterial strains revealed that this compound had a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL. This indicates moderate antimicrobial efficacy compared to standard antibiotics.

Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, treatment with this compound resulted in a significant reduction in levels of TNF-α and IL-6, key pro-inflammatory cytokines. This suggests potential use in conditions characterized by excessive inflammation.

Study 3: Neuroprotection

In a study assessing neuroprotective effects, the compound was administered to rodent models exhibiting tau hyperphosphorylation. Results indicated that it effectively preserved neuronal structure and function by stabilizing microtubules and reducing tau disengagement from microtubules .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-(2-Fluorophenyl)pentan-1-one | One fluorine atom on phenyl ring | Moderate antimicrobial activity |

| 1-(4-Fluorophenyl)pentan-1-one | Fluorine atom at para position | Limited anti-inflammatory effects |

| 1-(2,4-Dichlorophenyl)pentan-1-one | Chlorine substituents instead of fluorine | Higher cytotoxicity in cancer cells |

The presence of two fluorine atoms in this compound enhances its biological activity compared to compounds with fewer or different halogen substitutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.